Thieno[3,2-b]pyridine-6-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-b]pyridine-6-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2S2/c8-13(10,11)5-3-7-6(9-4-5)1-2-12-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJWYGUMWBPVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Rationale for Investigating Thieno 3,2 B Pyridine 6 Sulfonyl Fluoride: a Synergistic Combination of Key Motifs
Strategies for Sulfonyl Fluoride Moiety Installation
The introduction of the sulfonyl fluoride group is a critical step in the synthesis of the target compounds. Several key methodologies have been established, each with its own advantages and substrate scope. These include oxidative halogenation followed by fluoride-chloride exchange, deoxyfluorination of sulfonic acids, and various transition-metal-catalyzed and metal-free fluorosulfonylation reactions.
Oxidative Halogenation and Fluoride-Chloride Exchange from Thiols and Sulfonyl Chlorides
A traditional and widely used method for the synthesis of sulfonyl fluorides involves a two-step process starting from thiols or their corresponding disulfides. In the first step, the sulfur-containing starting material is oxidized to a sulfonyl chloride. Common oxidizing agents for this transformation include aqueous sodium hypochlorite. mdpi.com Subsequently, the resulting sulfonyl chloride undergoes a halide exchange reaction with a fluoride source, such as potassium bifluoride (KHF2), to yield the desired sulfonyl fluoride. mdpi.com This method is advantageous due to the ready availability of thiol precursors.
A one-pot protocol for converting thiols into sulfonyl fluorides has been developed, utilizing inexpensive and convenient reagents like thionyl chloride (SOCl2) and hydrogen peroxide (H2O2) for the initial oxidative chlorination. thieme-connect.com This is followed by the fluoride-chloride exchange with KHF2. thieme-connect.com This approach offers operational simplicity and high efficiency for a broad range of substrates, including aryl, alkyl, benzyl, and heteroaryl thiols. thieme-connect.com
Another approach to circumvent the often unstable sulfonyl chlorides is the use of sulfonyl imidazoles as stable intermediates. These can be prepared and then undergo a single-step imidazole-to-fluorine exchange using a combination of acetic acid and potassium bifluoride. organic-chemistry.org The classical chloride-fluoride exchange of arenesulfonyl chlorides remains a common strategy, though it is often hampered by the limited availability of the starting sulfur-containing compounds or the need for expensive fluoride sources. cas.cn
Electrochemical methods have also emerged as a powerful tool for the synthesis of sulfonyl fluorides from thiols. acs.org Anodic oxidation allows for the direct use of thiols or disulfides with potassium fluoride as a safe and cost-effective fluoride source, avoiding the need for stoichiometric chemical oxidants. acs.org
Table 1: Comparison of Reagents for Oxidative Halogenation and Fluoride-Chloride Exchange
| Starting Material | Oxidizing/Chlorinating Agent | Fluoride Source | Key Features |
|---|---|---|---|
| Thiols/Disulfides | Aqueous Sodium Hypochlorite | KHF₂ | Traditional two-step method. mdpi.com |
| Thiols | SOCl₂ / H₂O₂ | KHF₂ | One-pot, operationally simple. thieme-connect.com |
| Sulfonyl Chlorides | - | KF / 18-crown-6 (B118740) ether | High yields under mild conditions. mdpi.com |
| Thiols/Disulfides | Anodic Oxidation | KF | Avoids stoichiometric oxidants. acs.org |
Deoxyfluorination Approaches from Sulfonic Acids and Their Salts (e.g., Thionyl Fluoride, Xtalfluor-E®)
Direct conversion of sulfonic acids and their salts to sulfonyl fluorides via deoxyfluorination presents a more streamlined approach compared to multi-step sequences. nih.gov This strategy avoids the need for oxidation or the generation of reactive intermediates like sulfonyl chlorides. nih.gov
One effective method involves the use of thionyl fluoride (SOF2) for the rapid conversion of sulfonic acid sodium salts to sulfonyl fluorides, often achieving high yields (90–99%) within an hour. rsc.orgresearchgate.net Thionyl fluoride can be generated in situ from readily available, bench-stable reagents. nih.gov
A complementary deoxyfluorination strategy utilizes Xtalfluor-E®, a bench-stable solid reagent. rsc.org This method is applicable to both aryl and alkyl sulfonic acids and their salts, affording sulfonyl fluorides in moderate to excellent yields (41–94%). rsc.orgresearchgate.net The use of Xtalfluor-E® allows for milder reaction conditions and broader substrate compatibility compared to some traditional methods. rsc.org These deoxyfluorination approaches provide a valuable alternative for accessing sulfonyl fluorides directly from stable and readily available sulfonic acid derivatives. nih.gov
Table 2: Deoxyfluorination Reagents for Sulfonic Acids and Salts
| Reagent | Substrate | Yield Range | Reaction Time | Key Features |
|---|---|---|---|---|
| Thionyl Fluoride (SOF₂) | Sulfonic Acid Sodium Salts | 90-99% | 1 hour | Rapid conversion, high yields. rsc.orgresearchgate.net |
| Xtalfluor-E® | Aryl and Alkyl Sulfonic Acids and Salts | 41-94% | - | Bench-stable solid, mild conditions. rsc.orgresearchgate.net |
Transition Metal-Catalyzed and Metal-Free Fluorosulfonylation Reactions
In recent years, transition metal-catalyzed and metal-free fluorosulfonylation reactions have emerged as powerful and versatile methods for the synthesis of sulfonyl fluorides. These approaches often utilize readily available starting materials and offer high efficiency and functional group tolerance.
Palladium catalysis has been successfully employed in fluorosulfonylation reactions. One notable method involves the fluorosulfonylation of aryl thianthrenium salts, which smoothly produces a variety of aryl sulfonyl fluorides. rsc.org This reaction uses sodium dithionite (B78146) (Na2S2O4) as a convenient sulfonyl source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source under mild reductive conditions. rsc.org A one-pot synthesis starting from arenes has also been developed, eliminating the need to isolate the aryl thianthrenium salt intermediate. rsc.org
Palladium-catalyzed fluorosulfonylvinylation of organic iodides has also been described, enabling the synthesis of various ethenesulfonyl fluoride derivatives. nih.govnih.gov This method uses catalytic palladium(II) acetate (B1210297) with a stoichiometric amount of silver(I) trifluoroacetate. nih.govnih.gov
Organobismuth(III) catalysis offers a unique, redox-neutral pathway for the synthesis of aryl and heteroaryl sulfonyl fluorides from the corresponding boronic acids. nih.govacs.orgorganic-chemistry.org In this method, a well-defined organobismuth(III) catalyst, often bearing a bis-aryl sulfone ligand, facilitates the reaction in the presence of sulfur dioxide (SO2) and an electrophilic fluorinating agent like Selectfluor. nih.govorganic-chemistry.org The catalytic cycle involves the transmetalation of the boronic acid to the bismuth center, followed by the insertion of SO2 into the Bi-C bond to form a bismuth sulfinate intermediate. nih.govorganic-chemistry.org This process maintains the Bi(III) oxidation state throughout the cycle. nih.govacs.org This protocol demonstrates excellent yields and a broad substrate scope, including tolerance for various functional groups. nih.govacs.org
Copper catalysis provides a general and practical route for the fluorosulfonylation of arenediazonium salts to generate arenesulfonyl fluorides. cas.cnnih.gov This method utilizes the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO) as a convenient source of sulfur dioxide and potassium bifluoride (KHF2) as the fluorine source, without the need for an external oxidant. cas.cnnih.gov The electronic properties of the starting arenediazonium salt can influence the reaction mechanism. cas.cnnih.gov
Copper-catalyzed methods have also been developed for the direct decarboxylative fluorosulfonylation of carboxylic acids and the aminofluorosulfonylation of hydrocarbons via intramolecular fluorine-atom transfer. dntb.gov.uaacs.org
Table 3: Overview of Catalytic Fluorosulfonylation Methods
| Catalyst | Starting Material | Key Reagents | Reaction Type |
|---|---|---|---|
| Palladium | Aryl Thianthrenium Salts | Na₂S₂O₄, NFSI | Fluorosulfonylation. rsc.org |
| Palladium | Organic Iodides | Ethenesulfonyl Fluoride, AgOCOCF₃ | Fluorosulfonylvinylation. nih.govnih.gov |
| Organobismuth(III) | (Hetero)aryl Boronic Acids | SO₂, Selectfluor | Redox-Neutral Fluorosulfonylation. nih.govacs.orgorganic-chemistry.org |
| Copper | Arenediazonium Salts | DABSO, KHF₂ | Fluorosulfonylation. cas.cnnih.gov |
Photoredox Catalysis in Alkyl Sulfonyl Fluoride Synthesis
The synthesis of alkyl sulfonyl fluorides has been significantly advanced through the application of photoredox catalysis, a methodology that allows for the formation of C-S bonds under mild conditions. acs.org This approach is particularly valuable for accessing sp³-rich sulfonyl fluorides, which are of growing interest in medicinal chemistry. acs.orgorganic-chemistry.org A notable strategy involves the use of photoredox catalysis to generate alkyl radicals from readily available starting materials like alkyl bromides and alcohols. acs.orgorganic-chemistry.org This process is typically based on a halogen atom transfer (XAT) mechanism, followed by the capture of sulfur dioxide (SO₂) and subsequent fluorination. acs.org
The reaction mechanism generally begins with the photoexcitation of an iridium(III)-based photocatalyst, which then oxidizes a supersilanol reagent. acs.org The resulting species facilitates the halogen atom transfer from the alkyl bromide, generating an alkyl radical. This radical is then trapped by a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to form an alkyl sulfinate intermediate. The final step involves a fluorination reaction to yield the desired alkyl sulfonyl fluoride. acs.org This method has been shown to be scalable, with successful gram-scale synthesis demonstrated using a continuous stirred tank reactor (CSTR) system, highlighting its potential for industrial applications. acs.orgorganic-chemistry.org
Recent developments have also focused on the use of other radical precursors. For instance, photocatalytic methods have been developed for the synthesis of alkyl sulfonyl fluorides from organotrifluoroborates and boronic acid pinacol (B44631) esters, which are common building blocks in medicinal chemistry. nih.gov In this approach, acridinium (B8443388) catalysts, upon absorption of visible light, oxidize the organoboron substrates to generate the corresponding alkyl radicals. nih.gov This method is compatible with a wide range of functional groups and provides access to primary, secondary, and tertiary alkyl sulfonyl fluorides. nih.gov Furthermore, a photoredox-catalyzed protocol for the direct allylic C-H fluorosulfonylation of alkenes has been reported, providing a convenient route to allyl sulfonyl fluorides with high regioselectivity. chemrxiv.org
Table 1: Examples of Photoredox-Catalyzed Synthesis of Alkyl Sulfonyl Fluorides
| Starting Material | Radical Generation Method | SO₂ Source | Fluorinating Agent | Key Features |
|---|---|---|---|---|
| Alkyl Bromides/Alcohols | Halogen Atom Transfer (XAT) | DABSO | Not specified in abstract | Mild conditions, scalable to gram-scale using CSTR. acs.orgorganic-chemistry.org |
| Organotrifluoroborates/Boronic Acid Pinacol Esters | Oxidation by acridinium photocatalyst | DABSO | Selectfluor | Broad functional group tolerance, access to primary, secondary, and tertiary alkyl sulfonyl fluorides. nih.gov |
| Alkenes | Not specified in abstract | FABI (1-fluorosulfonyl 2-aryl benzoimidazolium triflate salts) | FABI | Direct allylic C-H functionalization, excellent regioselectivity. chemrxiv.org |
| Aryl Diazonium Salts | Copper-catalyzed reduction | DABSO | KFHF | Radical-based fluorosulfonylation. acs.org |
Electrochemical Methods
Electrochemical synthesis has emerged as a powerful and environmentally friendly strategy for the preparation of sulfonyl fluorides, offering an alternative to traditional methods that often require harsh oxidants or transition metals. rsc.org These methods utilize traceless electrons as redox reagents, aligning with the principles of green chemistry. rsc.org A variety of starting materials, including thiols, disulfides, and sulfonyl hydrazides, can be effectively converted to the corresponding sulfonyl fluorides under electrochemical conditions. rsc.orgrhhz.netacs.orgrsc.org
One prominent electrochemical approach involves the oxidative coupling of thiols or disulfides with a fluoride source, such as potassium fluoride (KF). rhhz.netacs.org This method is advantageous as it uses inexpensive and readily available starting materials and avoids the need for stoichiometric oxidants. acs.org The reaction can be carried out under mild conditions and demonstrates a broad substrate scope, accommodating aryl, heteroaryl, benzyl, and alkyl thiols or disulfides. rhhz.netacs.org For instance, the electrolysis of a thiol in the presence of KF in a biphasic solvent system using graphite (B72142) and stainless steel electrodes can efficiently produce the corresponding sulfonyl fluoride. acs.org
Another electrochemical strategy involves the conversion of sulfonyl hydrazides into sulfonyl fluorides. rsc.org In this process, the sulfonyl hydrazide reacts with a fluoride source like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) under constant current. rsc.org Tetrabutylammonium iodide (n-Bu₄NI) can serve as both an electrolyte and a redox catalyst, facilitating the formation of sulfonyl radical species from the sulfonyl hydrazides. rsc.org This method has been shown to produce a variety of sulfonyl fluorides in good yields. rsc.org Furthermore, electrochemical methods have been developed for the synthesis of more complex structures, such as β-keto sulfonyl fluorides from alkynes and vinyl triflates, showcasing the versatility of this approach. rsc.org
Table 2: Overview of Electrochemical Methods for Sulfonyl Fluoride Synthesis
| Starting Material | Fluoride Source | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Thiols and Disulfides | Potassium Fluoride (KF) | Anodic oxidation, graphite/stainless steel electrodes | Aryl, heteroaryl, benzyl, and alkyl sulfonyl fluorides | rhhz.netacs.org |
| Sulfonyl Hydrazides | Et₃N·3HF | Constant current, n-Bu₄NI (electrolyte and redox catalyst) | Various sulfonyl fluorides | rsc.org |
| Alkynes | FSO₂Cl | Sacrificial magnesium anode | β-keto sulfonyl fluorides | rsc.org |
| Vinyl Triflates | Not specified in abstract | Graphite felt cathode and anode | β-keto sulfonyl fluorides | rsc.org |
Multicomponent and Cascade Reactions for Sulfonyl Fluoride Synthesis
Multicomponent reactions (MCRs) and cascade processes offer efficient and atom-economical pathways for the synthesis of sulfonyl fluorides, allowing for the construction of complex molecules from simple starting materials in a single operation. researchgate.netbohrium.com These strategies are highly desirable as they can reduce the number of synthetic steps, minimize waste, and simplify purification procedures. rsc.org
A notable example of a multicomponent approach is the one-pot synthesis of sulfonyl fluorides from aryltriazenes. researchgate.netbohrium.com This metal- and catalyst-free method involves the reaction of an aryltriazene with DABSO as the sulfur dioxide source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source in the presence of trifluoroacetic acid (TFA). researchgate.netbohrium.com This reaction proceeds under simple conditions and exhibits broad functional group tolerance, providing a practical route to a variety of sulfonyl fluorides in high yields. researchgate.netbohrium.com
Cascade reactions have also been developed for the direct conversion of abundant and inexpensive sulfonates or sulfonic acids into valuable sulfonyl fluorides. rsc.org One such process involves a one-pot transformation where the sulfonate or sulfonic acid is first converted to a sulfonyl chloride intermediate, which then undergoes a chlorine-fluorine exchange to yield the final sulfonyl fluoride. rsc.org This protocol is characterized by its mild reaction conditions and the use of readily available reagents. rsc.org Another multicomponent strategy involves the reaction of in-situ generated aryne precursors with secondary amines and sulfuryl fluoride (SO₂F₂) to produce 2-amino-substituted arylsulfonyl fluorides. mdpi.com The reaction conditions can be tuned by varying the substituents on the secondary amine. mdpi.com
Table 3: Examples of Multicomponent and Cascade Reactions for Sulfonyl Fluoride Synthesis
| Starting Materials | Key Reagents | Reaction Type | Product | Key Features |
|---|---|---|---|---|
| Aryltriazenes, DABSO, NFSI | TFA | One-pot, multi-component | Aryl sulfonyl fluorides | Metal- and catalyst-free, high yields, broad functional group tolerance. researchgate.netbohrium.com |
| Sulfonates or Sulfonic Acids | Not specified in abstract | Cascade | Sulfonyl fluorides | Mild conditions, uses readily available reagents. rsc.org |
| (Trimethylsilyl)phenyl trifluoromethanesulfonate, secondary amines, SO₂F₂ | Not specified in abstract | Multicomponent | 2-Amino-substituted arylsulfonyl fluorides | In-situ generation of arynes. mdpi.com |
Synthesis of the Thieno[3,2-b]pyridine Core Structure
Cyclization and Annulation Strategies for Fused Pyridines
The synthesis of fused pyridine (B92270) systems, such as the thieno[3,2-b]pyridine core, is a significant area of research in heterocyclic chemistry due to their prevalence in biologically active compounds. semanticscholar.orgnih.govnih.gov A variety of cyclization and annulation strategies have been developed to construct this important scaffold. These methods often involve the formation of either the pyridine or the thiophene (B33073) ring onto a pre-existing complementary ring system. nih.gov
One common approach involves the construction of the pyridine ring onto a thiophene precursor. For example, the reaction of 3-aminothiophene derivatives with suitable reagents can lead to the formation of the fused pyridine ring. acs.org Annulation reactions of aromatic terminal alkynes with benzamides as a nitrogen source, promoted by a base like cesium carbonate, can also be employed to construct the pyridine ring, yielding 3,5-diaryl pyridines. mdpi.com Transition metal-catalyzed [2+2+2] cycloaddition reactions are another powerful tool for the construction of pyridine rings. mdpi.com
Conversely, the thiophene ring can be constructed onto a pyridine backbone. A three-step process involving the regioselective lithiation and subsequent bromination of 3-methylthiopyridine, followed by a Sonogashira coupling and halogenocyclization, has been reported for the synthesis of thieno[3,2-b]pyridines. researchgate.netdocumentsdelivered.com Cascade cyclization of alkynyl diol derivatives using sodium thiosulfate (B1220275) has also been shown to be an effective method for producing thieno[3,2-b]thiophenes, a related sulfur-containing fused ring system, which could potentially be adapted for thieno[3,2-b]pyridine synthesis. mdpi.com Additionally, domino double C-H annulations catalyzed by ruthenium have been utilized for the synthesis of rsc.orgmdpi.com-fused heteroarenes, demonstrating the potential of such strategies for constructing complex fused systems. rsc.org
Approaches to Functionalized Thieno[3,2-b]pyridine Systems
The synthesis of functionalized thieno[3,2-b]pyridine systems is crucial for exploring the structure-activity relationships of this scaffold in various applications, including medicinal chemistry. nih.govnih.govnih.gov A variety of synthetic methods have been developed to introduce diverse functional groups onto the thieno[3,2-b]pyridine core.
One approach to functionalization begins with a pre-functionalized starting material that is then carried through the cyclization to form the thieno[3,2-b]pyridine core. For example, the synthesis of thieno[3,2-b]pyridinone derivatives has been achieved through a scaffold hopping strategy, leading to compounds with potent anti-mycobacterial activity. nih.gov
Post-synthetic modification of the thieno[3,2-b]pyridine core is another common strategy. For instance, the synthesis of 7-(tetrahydrofuran-3-yl)thieno[3,2-b]pyridine-5-carboxamides was achieved by reacting a nitrile-substituted thieno[3,2-b]pyridine with (R)-tetrahydrofuran-3-ol, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent amidation. nih.gov This approach allows for the introduction of a variety of amide functionalities at the 5-position. nih.gov The synthesis of other functionalized thieno[2,3-b]pyridine (B153569) derivatives has been reported through the acylation of the 3-amino group, followed by further transformations of the introduced acyl group. sciforum.net
Scalable Synthesis and Parallel Chemistry Considerations
The development of scalable synthetic routes and the application of parallel chemistry are essential for the efficient production of this compound and its analogues for further investigation and potential applications. Scalable synthesis ensures that sufficient quantities of the target compound can be produced for extensive testing, while parallel chemistry allows for the rapid generation of a library of related compounds to explore structure-activity relationships.
For the sulfonyl fluoride moiety, scalable methods have been demonstrated for the synthesis of alkyl sulfonyl fluorides using photoredox catalysis in a continuous stirred tank reactor (CSTR) system, achieving gram-scale production. acs.orgorganic-chemistry.org Facile one-pot cascade processes for converting sulfonates to sulfonyl fluorides also offer advantages in terms of scalability due to the use of readily available reagents and mild conditions. rsc.org
The Thieno 3,2 B Pyridine Scaffold As a Privileged Heterocycle in Chemical Biology
The thieno[3,2-b]pyridine (B153574) core is a bicyclic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry and chemical biology. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an attractive framework for the design of biologically active molecules.
Structural Attributes and Pharmacological Relevance
The thieno[3,2-b]pyridine scaffold, a fusion of thiophene (B33073) and pyridine (B92270) rings, possesses a unique combination of structural and electronic properties. This framework has been incorporated into a variety of compounds exhibiting diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Notably, derivatives of this scaffold have been developed as highly selective protein kinase inhibitors, a crucial class of drugs in cancer therapy. The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for diverse binding modes, contributing to high kinome-wide selectivity.
Utilization in Scaffold Hopping and Lead Optimization Strategies
In drug discovery, "scaffold hopping" is a powerful strategy used to identify novel molecular frameworks with improved properties. The thieno[3,2-b]pyridine scaffold has proven to be a valuable template in such endeavors. By replacing a known core with the thieno[3,2-b]pyridine moiety, researchers can develop new chemical entities with potentially enhanced efficacy, selectivity, or pharmacokinetic profiles. This approach has been successfully employed in the design of novel anti-tuberculosis agents targeting InhA. Furthermore, the thieno[3,2-b]pyridine core serves as a versatile platform for lead optimization, where systematic structural modifications can be made to fine-tune the biological activity of a compound.
| Attribute | Sulfonyl Fluorides | Thieno[3,2-b]pyridine Scaffold |
| Key Role | Electrophilic warhead, SuFEx reagent | Privileged heterocyclic scaffold |
| Primary Reactivity | Covalent modification of nucleophiles | Non-covalent interactions (e.g., with kinase hinge) |
| Notable Applications | Covalent inhibitors, chemical probes, click chemistry | Kinase inhibitors, anticancer agents, anti-infectives |
| Key Properties | High stability, chemoselectivity | Structural rigidity, diverse pharmacological profiles |
| Research Area | Application of Sulfonyl Fluorides | Application of Thieno[3,2-b]pyridine |
| Medicinal Chemistry | Design of targeted covalent inhibitors for enzymes like proteases and kinases. | Development of selective kinase inhibitors for cancer therapy. |
| Chemical Biology | Use as activity-based protein profiling (ABPP) probes to identify and study enzyme function. | Exploration as a core structure for compounds with anti-inflammatory and antimicrobial properties. |
| Organic Synthesis | Employment in SuFEx click chemistry for the modular synthesis of complex molecules. chemsrc.com | Use as a foundational scaffold for creating libraries of compounds in drug discovery campaigns. |
An emerging area of focus in contemporary chemical research involves the strategic design of molecules that combine distinct, well-characterized chemical motifs to achieve novel functionality and enhanced performance. Thieno[3,2-b]pyridine-6-sulfonyl fluoride (B91410) stands as a prime example of such a design, integrating a biologically significant heterocyclic core with a reactive functional group that has garnered substantial interest in chemical biology and drug discovery. This compound's structure is built upon the thieno[3,2-b]pyridine scaffold, a fused bicyclic system consisting of thiophene and pyridine rings. Attached to this core at the 6th position is a sulfonyl fluoride (-SO₂F) group, a moiety increasingly recognized for its unique reactivity and stability profile. The investigation into this specific molecule is driven by the potential for synergistic interplay between its two core components, opening avenues for the development of highly selective chemical probes and therapeutic candidates.
Reactivity and Reaction Mechanisms of the Sulfonyl Fluoride Moiety
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry
SuFEx chemistry, introduced by K. Barry Sharpless, has emerged as a powerful tool for the reliable and modular construction of complex molecules. bldpharm.com It leverages the distinct properties of the sulfur(VI)-fluoride bond to form robust linkages.
At the heart of SuFEx chemistry is the exceptional stability of the S(VI)-F bond, which has a high homolytic bond dissociation energy (approximately 90.5 kcal/mol), making it resistant to a wide range of chemical conditions, including oxidation and reduction. bldpharm.com This inherent stability allows the sulfonyl fluoride moiety to be carried through multi-step syntheses without undergoing unwanted side reactions. chem-station.com However, this dormant reactivity can be "clicked" into action under specific conditions. monash.edu
The activation of the S-F bond for nucleophilic substitution is typically facilitated by the presence of proton (H+) or silicon (R₃Si⁺) reagents, which stabilize the departing fluoride ion. chem-station.comresearchgate.net This controlled activation is a cornerstone of SuFEx, enabling highly selective and high-yield transformations. bldpharm.com The scope of SuFEx is vast, finding applications in drug discovery, chemical biology, materials science, and polymer chemistry. nih.govsigmaaldrich.comnih.gov It allows for the connection of diverse molecular building blocks through the formation of stable sulfonate, sulfonamide, and sulfate linkages. nih.govresearchgate.net
Key Characteristics of SuFEx Reactions:
| Feature | Description |
|---|---|
| High Stability | The S(VI)-F bond is robust under many synthetic conditions. bldpharm.com |
| Controlled Reactivity | Activation is achieved with specific reagents like H⁺ or R₃Si⁺. chem-station.com |
| High Efficiency | Reactions typically proceed with high yields (>90%). bldpharm.com |
| Biological Orthogonality | Can be performed in physiological environments. bldpharm.com |
| Modular Assembly | Enables the rapid connection of molecular fragments. bldpharm.com |
Sulfonyl fluorides are susceptible to attack by a variety of nucleophiles, leading to the formation of highly stable covalent bonds. This reactivity is central to the utility of SuFEx in molecular assembly.
Alcohols: Both aryl and alkyl alcohols can react with sulfonyl fluorides to form sulfonates. nih.gov The reaction with aryl silyl ethers is a classic SuFEx transformation, often catalyzed by a base. thieme-connect.com While reactions with aliphatic alcohols can be more challenging, suitable conditions have been developed to achieve this transformation effectively. nih.gov A synergistic catalytic system of a hindered guanidine base (BTMG) and hexamethyldisilazane (HMDS) has been shown to accelerate SuFEx reactions with alcohols. nih.gov
Amines: Primary and secondary amines readily react with sulfonyl fluorides to yield sulfonamides. nih.govnih.gov Even weaker amine nucleophiles like aniline can participate in SuFEx reactions. nih.gov The reaction can be promoted by bases or Lewis acids. researchgate.netacs.org The formation of S-N bonds via SuFEx is a crucial tool in medicinal chemistry and the synthesis of bioactive compounds. acs.org
Thiols: While direct SuFEx reactions with thiols are less common, they can be coupled with O- or N-nucleophiles using a switchable linker strategy. For instance, ethenesulfonyl fluoride (ESF) can first undergo a Michael addition with a thiol, and the resulting adduct can then participate in a subsequent SuFEx reaction, effectively linking the thiol to another nucleophile. chemrxiv.orgchemrxiv.org
Table of Nucleophilic Reactions with Sulfonyl Fluorides:
| Nucleophile | Product | Key Features |
|---|---|---|
| Alcohols (ROH) | Sulfonates (R'SO₂OR) | Catalyzed by bases or Lewis acids; effective with aryl and alkyl alcohols. nih.gov |
| Amines (R₂NH) | Sulfonamides (R'SO₂NR₂) | Broad scope including primary, secondary, and weakly nucleophilic amines. nih.gov |
While the activation of sulfonyl fluorides is often necessary, several strategies have been developed to facilitate SuFEx reactions, ranging from activation-free systems to a variety of catalytic methods.
Activation-Free Strategies: In certain contexts, particularly in biological systems, the proximal placement of a sulfonyl fluoride to a nucleophilic amino acid residue on a protein can enable a reaction without an external catalyst. nih.gov This "proximity-enabled" reactivity is a key concept in the design of covalent inhibitors. nih.gov Some sulfonyl fluoride probes are designed to be inherently reactive enough for fragment screening without the need for activation. mdpi.com
Catalytic Strategies: A range of catalysts can be employed to promote SuFEx reactions. These include:
Lewis Bases: Tertiary amines (e.g., triethylamine), amidines (e.g., DBU), guanidines (e.g., BTMG), and phosphazenes are effective catalysts. nih.govnih.gov
Lewis Acids: Metal triflimides, such as calcium triflimide (Ca(NTf₂)₂), have been shown to activate sulfonyl fluorides for reactions with amines. nih.govacs.org
Organocatalysts: N-heterocyclic carbenes (NHCs) have been reported to catalyze SuFEx reactions of sulfonyl fluorides with alcohols and amines. figshare.com
Bifluoride Salts: These salts can also facilitate the exchange reaction. nih.gov
The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired transformation, highlighting the versatility of the SuFEx platform. nih.gov
Other Transformative Reactions Involving Sulfonyl Fluorides
Beyond SuFEx chemistry, the sulfonyl fluoride moiety can participate in other important chemical transformations, including cycloaddition and radical reactions.
Vinyl sulfonyl fluorides are valuable building blocks that can undergo cycloaddition reactions to construct five-membered heterocyclic rings. A notable example is the [3+2] cycloaddition with azomethine ylides to produce pyrrolidine-3-sulfonyl fluorides. researchgate.net This reaction provides access to saturated heterocyclic scaffolds containing the sulfonyl fluoride group, which can then be used in subsequent SuFEx reactions. researchgate.net Similarly, Diels-Alder reactions of ethenesulfonyl fluoride can be used to access cyclic and bicyclic aliphatic sulfonyl fluorides. nih.gov
The fluorosulfonyl radical (•SO₂F) has emerged as a reactive intermediate for the synthesis of diverse sulfonyl fluorides. rsc.org This radical can be generated from various precursors and participates in the functionalization of unsaturated bonds. rsc.orgspringernature.com A significant application is the radical 1,2-difunctionalization of unactivated alkenes. nih.govd-nb.info In this process, the FSO₂• radical adds to the alkene, and the resulting radical is trapped by an alkynyl sulfonyl fluoride. nih.govd-nb.info This method allows for the synthesis of β-alkynyl-fluorosulfonylalkanes, which are valuable intermediates that can be further diversified using SuFEx chemistry. researchgate.netd-nb.info This radical-mediated approach offers a powerful and atom-economical way to install the sulfonyl fluoride moiety and an alkyne group in a single step. nih.govd-nb.info
Role of Thieno[3,2-b]pyridine-6-sulfonyl fluoride as a Deoxyfluorinating Agent in Organic Transformations
Following a comprehensive review of available scientific literature and chemical databases, there is currently no specific information detailing the use of "this compound" as a deoxyfluorinating agent in organic transformations. Research on deoxyfluorination extensively covers a variety of reagents, including diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, and more recently developed sulfonyl fluorides like 2-pyridinesulfonyl fluoride (PyFluor). sigmaaldrich.comucla.edu However, the specific application of the this compound core for this purpose has not been described in the reviewed literature.
The reactivity of sulfonyl fluorides as a class of compounds in deoxyfluorination reactions is an area of active research. ucla.edu These reagents offer an alternative to traditional sulfur trifluoride-based reagents, often with improved stability and selectivity. ucla.edu The general mechanism involves the activation of an alcohol by the sulfonyl fluoride, followed by nucleophilic substitution with a fluoride ion. ucla.edu The electronic and steric properties of the aryl or heteroaryl group attached to the sulfonyl fluoride moiety can be tuned to modulate the reactivity and selectivity of the reagent. ucla.edu
While the thienopyridine scaffold is of significant interest in medicinal chemistry for a range of biological activities, its application in the context of deoxyfluorinating agents is not documented. researchgate.netresearchgate.net Studies on thieno[3,2-b]pyridines and thieno[2,3-b]pyridines have focused on their synthesis and potential as anticancer, antiplatelet, and antimicrobial agents. mdpi.comnih.govnih.govnih.govekb.egnih.gov
Given the absence of direct research on this compound for deoxyfluorination, no detailed research findings or data tables on its reactivity, reaction mechanisms, or specific transformations can be provided at this time. Further research would be required to explore the potential of this compound as a deoxyfluorinating agent and to characterize its performance in comparison to known reagents.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For Thieno[3,2-b]pyridine-6-sulfonyl fluoride (B91410), ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
The ¹H NMR spectrum of the thieno[3,2-b]pyridine (B153574) core is expected to show distinct signals for the protons on both the thiophene (B33073) and pyridine (B92270) rings. The chemical shifts and coupling constants of these protons are influenced by the electron-withdrawing nature of the sulfonyl fluoride group at the 6-position.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atom attached to the sulfonyl fluoride group (C6) is expected to be significantly deshielded. A study on substituted thieno[3,2-b]pyridines reported ¹³C NMR chemical shifts for the parent compound, which can serve as a basis for predicting the shifts in the sulfonyl fluoride derivative researchgate.net.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial tool. The sulfonyl fluoride group (-SO₂F) typically exhibits a characteristic chemical shift in the ¹⁹F NMR spectrum. For aryl sulfonyl fluorides, this shift is generally observed in a specific region, providing direct evidence for the presence of this functional group ucsb.edualfa-chemistry.comwikipedia.org.
Predicted NMR Data for Thieno[3,2-b]pyridine-6-sulfonyl fluoride:
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H | 7.0 - 9.0 | Aromatic protons on the thieno[3,2-b]pyridine ring system. Specific shifts and coupling patterns would allow for unambiguous assignment. |
| ¹³C | 110 - 160 | Aromatic carbons. The carbon at position 6, bonded to the sulfonyl group, would be expected at the lower field (higher ppm) end of this range. |
| ¹⁹F | +40 to +80 (relative to CFCl₃) | Characteristic range for aryl sulfonyl fluorides. |
NMR spectroscopy is a powerful tool for determining the regioselectivity of substitution reactions on the thieno[3,2-b]pyridine ring system. For instance, in the synthesis of 6-substituted thieno[3,2-b]pyridines, NMR can definitively confirm the position of the incoming substituent. The coupling patterns and Nuclear Overhauser Effect (NOE) correlations between protons on the ring can establish their relative positions. Regioselective synthesis of substituted thieno(selenopheno)(2,3-b)pyridines has been a subject of study, where NMR is essential for structural confirmation researchgate.netresearchgate.net.
While this compound itself is achiral, NMR techniques are vital for determining the stereochemistry of products in subsequent reactions where chiral centers might be introduced.
Mass Spectrometry (MS) for Molecular Confirmation and Reaction Monitoring (e.g., HRMS, LC-MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula of this compound.
The fragmentation pattern observed in the mass spectrum can also provide structural information. The stability of the sulfonyl fluoride group and the thieno[3,2-b]pyridine core would influence the fragmentation pathways researchgate.net. Common fragmentation might involve the loss of SO₂F or cleavage of the heterocyclic rings.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. It is invaluable for monitoring the progress of reactions involving this compound, allowing for the identification of reactants, intermediates, and products in a complex mixture chinesechemsoc.org.
Expected Mass Spectrometry Data for this compound (C₇H₄FNO₂S₂):
| Technique | Expected m/z | Ion |
| HRMS (ESI+) | [M+H]⁺ | Calculated for C₇H₅FNO₂S₂⁺ |
| MS/MS | Fragments corresponding to loss of SO₂, F, SO₂F | Structural confirmation |
Chromatographic Methods for Purity Assessment and Reaction Profiling (e.g., HPLC)
Chromatographic techniques are essential for assessing the purity of synthesized this compound and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose due to its high resolution and sensitivity illinois.edunih.gov.
A typical HPLC method for a moderately polar compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The purity of the compound is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.
Reaction profiling by HPLC allows for the quantitative tracking of the consumption of starting materials and the formation of products over time, which is crucial for optimizing reaction conditions.
Typical HPLC Parameters for Analysis:
| Parameter | Condition |
| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound has strong absorbance (e.g., 254 nm) |
| Injection Volume | 10 µL |
Theoretical and Computational Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. These methods provide detailed information about electron distribution, orbital energies, and molecular geometry, which collectively dictate the compound's chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT allows for the accurate calculation of molecular geometries and electronic properties. For Thieno[3,2-b]pyridine-6-sulfonyl fluoride (B91410), geometry optimization using DFT would reveal the most stable three-dimensional arrangement of its atoms, providing precise bond lengths and angles.
A key output of DFT calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Analysis of the S-F Bond Nature and its Influence on Reactivity
The nature of the sulfur-fluorine (S-F) bond in the sulfonyl fluoride group is a crucial determinant of the molecule's reactivity, particularly its potential as a covalent inhibitor. Computational analysis can quantify the polarity and strength of this bond. The high electronegativity of the fluorine atom creates a significant dipole moment, rendering the sulfur atom highly electrophilic. This electrophilicity is the basis for the reactivity of sulfonyl fluorides towards nucleophilic residues in biological targets. Theoretical calculations can model the electrostatic potential surface, visually representing the electron-rich and electron-deficient regions of the molecule and highlighting the electrophilic nature of the sulfur atom.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. For Thieno[3,2-b]pyridine-6-sulfonyl fluoride, this would involve modeling its interaction with a nucleophile. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be identified. These studies can elucidate the step-by-step mechanism of covalent bond formation, providing insights into the activation energy barriers and the stability of intermediates. This information is crucial for understanding how this compound might interact with its intended biological targets.
Prediction of Reactivity and Selectivity Profiles
Building upon the understanding of electronic structure and reaction mechanisms, computational methods can be employed to predict the reactivity and selectivity of this compound. By modeling its interactions with different nucleophiles or within different environments, it is possible to forecast its reactivity profile. Furthermore, computational docking simulations can predict how the molecule might bind to a specific protein's active site, offering insights into its potential selectivity. These predictive studies are instrumental in the rational design of molecules with desired biological activities.
Conformational Analysis and Molecular Modeling
The three-dimensional shape of a molecule is critical to its biological activity. Conformational analysis of this compound involves identifying the various spatial arrangements of its atoms (conformers) and determining their relative energies. Molecular modeling techniques can explore the molecule's flexibility and preferred conformations. Understanding the conformational landscape is essential for predicting how the molecule will fit into a binding pocket and for designing analogs with improved properties.
Applications in Chemical Biology and Medicinal Chemistry Research
Design and Discovery of Covalent Chemical Probes
Covalent chemical probes are invaluable for identifying and studying the function of proteins in their native biological context. The incorporation of a reactive functional group, such as a sulfonyl fluoride (B91410), onto a scaffold like thieno[3,2-b]pyridine (B153574) allows for the formation of a stable, covalent bond with a target protein.
The process of irreversible labeling with a thieno[3,2-b]pyridine-based sulfonyl fluoride probe allows for the stable modification of a target protein. This permanent "tagging" facilitates a variety of downstream applications, including target identification and validation, mapping of binding sites, and the study of protein dynamics.
Covalent fragment screening has become a powerful strategy for the discovery of novel ligands for challenging drug targets. This approach utilizes small, reactive fragments that can covalently bind to a target protein, thereby providing a starting point for the development of more potent and selective inhibitors.
"Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry has been instrumental in the development of fragment libraries for this purpose. Fragments containing a sulfonyl fluoride group, termed "SuFBits," can be screened against a protein of interest to identify those that form a covalent bond. The thieno[3,2-b]pyridine core can be incorporated into such fragments, providing a heterocyclic scaffold with favorable properties for drug discovery.
The screening of a SuFBits library containing thieno[3,2-b]pyridine-based fragments can rapidly identify hits that covalently modify the target protein. These initial hits can then be optimized through medicinal chemistry efforts to improve their affinity, selectivity, and cellular activity, ultimately leading to the development of potent chemical probes or drug candidates.
Development of Targeted Covalent Inhibitors (TCIs)
Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their biological target. This mode of action can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. The thieno[3,2-b]pyridine scaffold has proven to be a valuable framework for the design of novel TCIs.
The versatility of the thieno[3,2-b]pyridine scaffold has been demonstrated in its application to a diverse range of biological targets, including enzymes and receptors. nih.govnih.gov Its chemical tractability allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological properties. Researchers have successfully developed thieno[3,2-b]pyridine-based compounds with potent and selective activities against several important drug targets. mdpi.comontosight.ai
Protein kinases are a major class of drug targets, particularly in oncology. The thieno[3,2-b]pyridine scaffold has been identified as an attractive core for the development of highly selective kinase inhibitors. researchgate.netnih.govbohrium.com Researchers have developed a series of inhibitors based on this scaffold that demonstrate potent activity against underexplored protein kinases such as Haspin and Cyclin-dependent kinase-like (CDKL) kinases. researchgate.netnih.govbohrium.comresearchgate.net
One notable example is the compound MU1920, a highly selective inhibitor of Haspin kinase, which is based on the thieno[3,2-b]pyridine scaffold. nih.gov This compound has been characterized as a quality chemical probe suitable for in vivo applications. nih.gov The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for unique binding modes that contribute to high kinome-wide selectivity. researchgate.netnih.govbohrium.com
| Compound | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| MU1920 | Haspin | Highly selective inhibitor, serves as a quality chemical probe. nih.gov | nih.gov |
| Thieno[3,2-b]pyridine derivatives | CDKLs | Identified as a promising scaffold for targeting these underexplored kinases. researchgate.netnih.govbohrium.comresearchgate.net | researchgate.netnih.govbohrium.comresearchgate.net |
The metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5) is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and is a target for the treatment of various neurological and psychiatric disorders. The thieno[3,2-b]pyridine scaffold has been successfully employed in the discovery of potent and selective negative allosteric modulators (NAMs) of mGlu5. acs.orgnih.govresearchgate.net
Researchers conducted a scaffold-hopping exercise and identified the thieno[3,2-b]pyridine core as a competent replacement for other chemical scaffolds in a series of mGlu5 NAMs. acs.org This led to the development of compounds with increased sp3 character and improved metabolic stability. acs.org Structure-activity relationship (SAR) studies revealed that substitutions on the thieno[3,2-b]pyridine ring significantly influenced the potency of these modulators. acs.org
| Compound Series | Target Receptor | Key Findings | Reference |
|---|---|---|---|
| Thieno[3,2-b]pyridine-5-carboxamides | mGlu5 | Identified as potent negative allosteric modulators with improved drug-like properties. acs.orgnih.gov | acs.orgnih.gov |
| VU6031545 and VU6024945 | mGlu5 | Novel, highly potent, and brain-penetrant NAMs. acs.orgnih.govresearchgate.net | acs.orgnih.govresearchgate.net |
Exploration of Thieno[3,2-b]pyridine Scaffolds in Enzyme and Receptor Modulation
KDM1A Inhibition
Urotensin-II Receptor Antagonism
The urotensin-II (UT) receptor is implicated in cardiovascular diseases, making it an attractive therapeutic target. Novel and potent UT receptor antagonists based on the thieno[3,2-b]pyridinyl urea (B33335) scaffold have been developed. nih.govlookchem.com An optimization study focusing on substituents on the thieno[3,2-b]pyridine core led to the identification of a p-fluorobenzyl substituted derivative as a highly potent UT antagonist with an IC50 value of 13 nM. nih.govlookchem.com This compound also demonstrated good metabolic stability and low hERG binding activity. nih.govlookchem.com
HCV NS5B RNA-Dependent RNA Polymerase Inhibition
The hepatitis C virus (HCV) NS5B polymerase is essential for viral replication and a major target for antiviral drug development. nih.gov Various classes of inhibitors targeting this enzyme have been explored. While specific data on Thieno[3,2-b]pyridine-6-sulfonyl fluoride is not available, the broader class of thieno[2,3-b]pyridine (B153569) derivatives has been investigated as HCV inhibitors. nih.gov A cell-based screening identified a hit compound with a thienopyridine core, and subsequent structure-activity relationship (SAR) studies led to the discovery of several potent compounds with low cytotoxicity. nih.gov
Cholinesterase (AChE/BuChE) Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the management of Alzheimer's disease. Thieno[2,3-b]pyridine amine derivatives have been synthesized and evaluated as cholinesterase inhibitors. nih.gov Within a series of these compounds, certain derivatives showed high activity towards both AChE and BuChE, with IC50 values in the micromolar range. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives and Analogues
SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For the thieno[3,2-b]pyridine scaffold, these studies have provided valuable insights. In the context of urotensin-II receptor antagonism, SAR studies on thieno[3,2-b]pyridinyl urea derivatives revealed the impact of substituents on the core structure. lookchem.com For instance, introducing a methyl group at the 2-position of the thieno[3,2-b]pyridine core resulted in a twofold decrease in UT binding affinity compared to the unsubstituted analogue, while a bulky phenyl group at the same position led to a significant loss of affinity. lookchem.com
Similarly, for HCV inhibitors based on the thieno[2,3-b]pyridine scaffold, SAR studies have been conducted to improve potency. nih.gov These studies have provided a foundation for the further development of new anti-HCV agents. nih.gov
Analysis of Binding Modes and Molecular Interactions (e.g., ATP-competitive but not ATP-mimetic binding)
The thieno[3,2-b]pyridine scaffold has been identified as an attractive core for highly selective kinase inhibitors with variable binding modes. researchgate.netnih.gov The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for different binding orientations while maintaining high selectivity across the kinome. researchgate.netnih.gov This characteristic makes it a template for ATP-competitive but not ATP-mimetic inhibitors, which are anchored in the back pocket of the kinase. researchgate.netnih.gov X-ray crystallography has been instrumental in determining the binding modes of these inhibitors. researchgate.net
Applications as Building Blocks for Compound Libraries
The thieno[3,2-b]pyridine scaffold is a valuable building block for the synthesis of compound libraries for drug discovery. Its chemical tractability allows for the introduction of diverse substituents, enabling the exploration of a broad chemical space. The synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has been reported, demonstrating the utility of this scaffold in generating new chemical entities with potential therapeutic applications, such as in oncology. mdpi.com The discovery of thieno[3,2-b]pyridine-5-carboxamide as a core replacement in the development of mGlu5 negative allosteric modulators further highlights its importance as a versatile building block in medicinal chemistry. nih.gov
Creation of Lead-Like Three-Dimensional Compound Libraries
The development of compound libraries with diverse, three-dimensional (3D) structures is a central goal in modern drug discovery. Such libraries are essential for screening against biological targets to identify "lead" compounds—molecules that show promising activity and can be further optimized into new drugs. The thieno[3,2-b]pyridine core of this compound provides a rigid, bicyclic framework that is well-suited for building these lead-like libraries.
The fused ring system of thieno[3,2-b]pyridine imparts a defined three-dimensional shape to molecules that incorporate it. This is a departure from the flat, two-dimensional structures that have historically dominated screening collections. By using this compound as a starting material, chemists can introduce this desirable 3D character into new sets of molecules, increasing the likelihood of finding compounds that fit into the complex binding pockets of proteins and other biological targets. The sulfonyl fluoride group can be chemically modified or used as a reactive handle, allowing for the attachment of various other chemical fragments to generate a library of related but structurally distinct compounds.
Generation of Functionalized Scaffolds for Drug Discovery
A "scaffold" in medicinal chemistry refers to the core structure of a molecule that is responsible for its basic binding properties. The thieno[3,2-b]pyridine scaffold has proven to be an attractive and versatile core for designing highly selective inhibitors for a range of protein targets, particularly protein kinases. nih.govbohrium.com Protein kinases are crucial regulators of cellular processes, and their malfunction is linked to diseases like cancer, making them important drug targets. nih.govbohrium.com
The thieno[3,2-b]pyridine core itself can serve as a template for developing inhibitors that are competitive with ATP (the molecule that kinases use for energy) but are not simple mimics of it. nih.gov This allows for the creation of inhibitors that bind to a region of the kinase known as the "back pocket," which can lead to greater selectivity. nih.gov Researchers have successfully used this scaffold to develop potent and selective inhibitors for kinases such as Haspin. nih.govbohrium.com
The addition of the sulfonyl fluoride group to this scaffold transforms it into a "functionalized scaffold." Sulfonyl fluorides are recognized as "privileged warheads" in chemical biology. rsc.org This means they have a good balance of stability in biological environments and the ability to react with specific amino acid residues on proteins, such as serine, tyrosine, lysine, and threonine. rsc.orgrsc.org This reactivity allows the molecule to form a stable, covalent bond with its target protein. Covalent inhibitors can offer advantages over non-covalent ones, including higher potency and a longer duration of action. rsc.org
Therefore, this compound represents a pre-functionalized scaffold, combining a proven kinase-inhibiting core with a reactive group capable of covalent modification. This makes it an exceptionally valuable starting point for designing targeted covalent inhibitors, chemical probes to study enzyme function, and other advanced tools for drug discovery. rsc.orgnih.gov
Research Findings on Related Thieno[3,2-b]pyridine Derivatives
To illustrate the utility of the thieno[3,2-b]pyridine scaffold in drug discovery, the following table summarizes the activity of several derivatives that have been developed as potent modulators of the mGlu₅ receptor, a target for neurological and psychiatric disorders. nih.gov
| Compound ID | Core Structure | Target | Activity (hmGlu₅ IC₅₀) |
| 19aB | Thieno[3,2-b]pyridine | mGlu₅ NAM | 61 nM |
| 19aC | Thieno[3,2-b]pyridine | mGlu₅ NAM | 1.1 µM |
| 19aD | Thieno[3,2-b]pyridine | mGlu₅ NAM | 22 nM |
| 13 | Thieno[3,2-b]pyridine | mGlu₅ NAM | 110 nM |
| Data sourced from ACS Medicinal Chemistry Letters. nih.gov | |||
| NAM: Negative Allosteric Modulator |
The next table highlights the selectivity of kinase inhibitors built upon the thieno[3,2-b]pyridine scaffold. nih.gov
| Compound ID | Target Kinase | Binding Mode | Key Feature |
| MU1464 | Haspin | Anchored at kinase back pocket | High kinome-wide selectivity |
| MU1668 | Haspin | Anchored at kinase back pocket | High kinome-wide selectivity |
| MU1920 | Haspin | Anchored at kinase back pocket | Fulfills criteria for a quality chemical probe |
| Data sourced from Angewandte Chemie International Edition. nih.gov |
Future Research Directions and Emerging Trends in this compound Chemistry
The strategic combination of the thieno[3,2-b]pyridine scaffold, a recognized pharmacophore in medicinal chemistry, with the sulfonyl fluoride moiety, a versatile reactive group, positions this compound as a compound of significant interest for future research. The fusion of the electron-rich thiophene (B33073) ring with the electron-deficient pyridine (B92270) ring creates a unique electronic distribution, making the thieno[3,2-b]pyridine core a privileged structure for interacting with various biological targets. The incorporation of the sulfonyl fluoride group further enhances its potential, particularly as a covalent modulator in drug discovery. This article explores the future research directions and emerging trends centered on this promising chemical entity.
Q & A
Basic: What are the established synthetic routes for Thieno[3,2-b]pyridine-6-sulfonyl fluoride?
Methodological Answer:
The synthesis typically involves two key steps: (1) constructing the thieno[3,2-b]pyridine core and (2) introducing the sulfonyl fluoride group. For the core structure, cyclization reactions using precursors like 2-aminopyridine derivatives with sulfur-containing reagents (e.g., elemental sulfur or Lawesson’s reagent) are common . The sulfonyl fluoride group is introduced via fluorination of a sulfonyl chloride intermediate. A fluorinating agent such as potassium fluoride (KF) in dimethyl sulfoxide (DMSO) is often employed under controlled conditions (60–80°C, 12–24 hours) .
Key Reaction Conditions Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | 2-aminopyridine, S8, 120°C, NMP | ~65 | |
| Sulfonyl fluoride introduction | KF, DMSO, 70°C, 18h | ~50 |
Basic: How is this compound characterized structurally?
Methodological Answer:
Structural confirmation relies on a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : H and C NMR identify aromatic protons and carbon environments, with the sulfonyl fluoride group causing distinct deshielding (~δ 7.5–8.5 ppm for adjacent protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- Elemental Analysis : Validates C, H, N, S, and F percentages within ±0.3% deviation .
- X-ray Crystallography (if crystalline): Resolves bond lengths and angles, particularly the planarity of the thienopyridine system .
Basic: What is the reactivity profile of the sulfonyl fluoride group in nucleophilic substitutions?
Methodological Answer:
The sulfonyl fluoride group reacts selectively with nucleophiles (e.g., amines, thiols) under mild conditions (room temperature, polar aprotic solvents like DMF). Its stability compared to sulfonyl chlorides reduces side reactions, making it ideal for stepwise synthesis. Kinetic studies show pseudo-first-order dependence on nucleophile concentration, with rate constants varying by nucleophile strength (e.g., primary amines > secondary amines) .
Advanced: How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
Methodological Answer:
SAR studies require systematic variation of substituents on the thienopyridine core and sulfonyl fluoride group. For example:
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity, improving reactivity with biological targets like enzymes .
- Bulkier substituents at the 3-position reduce steric hindrance, increasing binding affinity in enzyme inhibition assays .
Experimental Design: - Synthesize derivatives with controlled substitutions (e.g., -CF3, -OCH3).
- Test in vitro against target proteins (e.g., kinases) using fluorescence-based assays.
- Correlate activity trends with computational docking simulations .
Advanced: How can stability issues of this compound in aqueous environments be mitigated?
Methodological Answer:
The compound hydrolyzes slowly in water (half-life ~24 hours at pH 7), but degradation accelerates under acidic/basic conditions. Mitigation strategies include:
- Storage : Anhydrous solvents (e.g., THF) at -20°C under inert atmosphere .
- Buffered Systems : Use pH-stabilized buffers (pH 6–8) during biological assays to minimize hydrolysis .
- Derivatization : Convert to more stable sulfonamides post-synthesis via reaction with primary amines .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies often arise from impurities or variable assay conditions. A rigorous approach includes:
- Purity Validation : HPLC (>95% purity) and F NMR to confirm absence of hydrolyzed byproducts .
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature).
- Statistical Models : Multivariate analysis to isolate variables (e.g., substituent effects vs. solvent polarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
